molecular formula C12H10I2O2 B12828256 2,6-Diiodo-3,7-dimethoxynaphthalene

2,6-Diiodo-3,7-dimethoxynaphthalene

Cat. No.: B12828256
M. Wt: 440.01 g/mol
InChI Key: ZVSMHHDPCWARBH-UHFFFAOYSA-N
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Description

2,6-Diiodo-3,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a naphthalene ring, making it a halogenated aromatic compound. It is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diiodo-3,7-dimethoxynaphthalene can be synthesized through a one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position by excess diacetoxyiodobenzene . This method is efficient and yields good results. Another method involves the reaction of 2,6-dimethoxy-3,7-dichloronaphthalene with iodine under alkaline conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of diacetoxyiodobenzene and other hypervalent iodine reagents is common in industrial settings due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3,7-dimethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms, forming 2,6-dimethoxynaphthalene.

Common Reagents and Conditions

    Diacetoxyiodobenzene: Used for the synthesis of the compound.

    Grignard Reagents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted naphthalenes depending on the reagent used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: 2,6-dimethoxynaphthalene and other reduced derivatives.

Scientific Research Applications

2,6-Diiodo-3,7-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diiodo-3,7-dimethoxynaphthalene involves its interaction with molecular targets through its iodine atoms and methoxy groups. The iodine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diiodo-3,7-dimethoxynaphthalene is unique due to the presence of both iodine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C12H10I2O2

Molecular Weight

440.01 g/mol

IUPAC Name

2,6-diiodo-3,7-dimethoxynaphthalene

InChI

InChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3

InChI Key

ZVSMHHDPCWARBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1I)OC)I

Origin of Product

United States

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